1-(4-Methoxyphenyl)ethanone oxime
Overview
Description
It is a derivative of acetophenone, where the oxime group replaces the carbonyl group
Preparation Methods
1-(4-Methoxyphenyl)ethanone oxime can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial production methods may involve catalytic processes. For example, a catalytic process using titanium-containing molecular sieves can be employed to react 4-methoxyacetophenone with ammonia and hydrogen peroxide in the liquid phase .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)ethanone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)ethanone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethanone oxime can be compared with other similar compounds, such as:
Acetophenone oxime: Lacks the methoxy group, leading to different chemical properties and reactivity.
4-Hydroxyacetophenone oxime: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and interactions.
2-Hydroxy-4-methoxyacetophenone oxime: Has both hydroxyl and methoxy groups, providing unique chemical behavior.
The presence of the methoxy group in this compound imparts specific properties, such as increased electron density on the aromatic ring, which can influence its reactivity and interactions.
Properties
IUPAC Name |
(NZ)-N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-6,11H,1-2H3/b10-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOHMWCSTKXDLH-YFHOEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020847 | |
Record name | 1-(4-Methoxyphenyl)ethanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2475-92-5 | |
Record name | Acetophenone, 4'-methoxy-, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC47502 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47502 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methoxyphenyl)ethanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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